5-Oxaspiro[3.4]oct-7-ene
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Overview
Description
Molecular Structure Analysis
The InChI code for a related compound, methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate, is1S/C9H12O3/c1-11-8(10)7-5-9(12-6-7)3-2-4-9/h5H,2-4,6H2,1H3
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
The physical form of a related compound, methyl this compound-7-carboxylate, is liquid . Its molecular weight is 168.19 .Scientific Research Applications
Synthesis and Drug Discovery
- 5-Oxaspiro[3.4]oct-7-ene derivatives, particularly thia/oxa-azaspiro[3.4]octanes, are synthesized for potential use in drug discovery. These novel spirocycles are structurally diverse modules that offer multifunctionality in the development of new drugs (Li, Rogers-Evans, & Carreira, 2013).
Peptide Synthesis
- Compounds like methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, derived from this compound, have been utilized in peptide synthesis. They act as novel dipeptide synthons for constructing complex peptide structures (Suter, Stoykova, Linden, & Heimgartner, 2000).
Spirocyclic Ethers Synthesis
- Spirocyclic ethers like 1-oxaspiro[4.5]dec-6-ene and 1-oxaspiro[5.5]undec-7-ene, related to this compound, have been synthesized using Amberlyst-15-catalyzed intramolecular S N 2′ oxaspirocyclizations. This method has been applied to the total synthesis of theaspirane and theaspirone (Young, Jung, & Cheng, 2000).
Heterobicyclic Compounds Development
- Gold-catalyzed double cyclization of 1,5-enynes has been used to create heterobicyclic compounds, including oxaspiro[5.4]decene and oxaspiro[5.5]undecene, which are structurally related to this compound. This method is efficient for the diastereospecific synthesis of heterobicyclic compounds (Zhang & Kozmin, 2005).
Enzymatic Detoxification Studies
- The 1-oxaspiro[2.5]octane moiety, related to this compound, has been studied for its reactivity with yeast epoxide hydrolase. The enzyme shows a preference for O-axial C3 epimers, illustrating its potential in enzymatic detoxification of spiroepoxides (Weijers, Könst, Franssen, & Sudhölter, 2007).
Cyclooxygenase Inhibition
- Compounds structurally related to this compound, such as diarylspiro[3.4]oct-enes, have been synthesized and shown to be potent inhibitors of inducible cyclooxygenase (COX-2), with potential applications in anti-inflammatory treatments (Reitz et al., 1995).
Fungicidal Activity
- Certain derivatives of 1-oxaspiro[4.5]dec/non-3-en-3-yl, related to this compound, have demonstrated significant fungicidal activities against plant pathogens, offering a potential avenue for agricultural pest control (Tang, Guan, Zhao, Jiang, Wang, & Zhou, 2017).
Crystal Structure Analysis
- Crystal structure analysis of compounds derived from 1-oxaspiro[4.5]dec-3-en-4-one, which is structurally similar to this compound, has been conducted to understand their molecular configuration, aiding in the development of more effective chemical compounds (Wang, Zong-Chen, Xu, Bing-rong, Cheng, Jing-li, Yu, Chuan-ming, & Zhao, Jin-Hao, 2011).
Safety and Hazards
Properties
IUPAC Name |
5-oxaspiro[3.4]oct-7-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-3-7(4-1)5-2-6-8-7/h2,5H,1,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNYTPUMLGKPRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C=CCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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